molecular formula C24H22N4 B5309073 (2Z)-3-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

(2Z)-3-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B5309073
M. Wt: 366.5 g/mol
InChI Key: TWGZYLVPCTVBTA-BKUYFWCQSA-N
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Description

The compound “(2Z)-3-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile” is an organic molecule that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include benzyl derivatives, dimethylpyrrole, and methylbenzimidazole. The key steps in the synthesis could involve:

    Formation of the Pyrrole Ring: This might involve the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Benzimidazole Ring: This could be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Coupling Reactions: The final step might involve coupling the pyrrole and benzimidazole rings through a nitrile linkage, possibly using reagents like cyanogen bromide under controlled conditions.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the benzimidazole or pyrrole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the nitrile group, converting it to amines or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, alkylating agents, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features could make it a candidate for drug design and development.

Medicine

In medicine, the compound might be investigated for its pharmacological properties. It could potentially exhibit activity against certain diseases, depending on its interaction with biological targets.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural motifs, which might confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(Z)-3-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4/c1-16-9-10-22-23(11-16)27-24(26-22)21(14-25)13-20-12-17(2)28(18(20)3)15-19-7-5-4-6-8-19/h4-13H,15H2,1-3H3,(H,26,27)/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGZYLVPCTVBTA-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=C(N(C(=C3)C)CC4=CC=CC=C4)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=C(N(C(=C3)C)CC4=CC=CC=C4)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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